Human 11β‑HSD1 Inhibitory Potency vs. 2‑(4‑Amino‑furazan‑3‑yl) Analog
942842‑56‑0 inhibits human microsomal 11β‑HSD1 with an IC₅₀ of 3,100 nM (cell‑based conversion of radiolabeled cortisone to cortisol) [1]. In contrast, the closely related 2‑[2‑(4‑amino‑furazan‑3‑yl)‑benzimidazol‑1‑yl]‑1‑piperidin‑1‑yl‑ethanone (BDBM35488) exhibits an IC₅₀ of 44,600 nM under comparable assay conditions [2]. Although the target and assay formats differ (cell‑based microsomal vs. fluorescence‑based), the ~14‑fold potency difference illustrates that the 2‑hydroxymethyl substituent confers substantially greater 11β‑HSD1 affinity than the 4‑amino‑furazan‑3‑yl group.
| Evidence Dimension | Human 11β‑HSD1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 3,100 nM |
| Comparator Or Baseline | 2-[2-(4-amino-furazan-3-yl)-benzimidazol-1-yl]-1-piperidin-1-yl-ethanone (BDBM35488): 44,600 nM |
| Quantified Difference | ~14.4‑fold lower IC₅₀ (more potent) |
| Conditions | Target: human microsomal 11β‑HSD1; cell‑based radiolabeled cortisone‑to‑cortisol conversion assay. Comparator: fluorescence‑based screening assay (pH 6.8, 23 °C). |
Why This Matters
A 14‑fold potency advantage means 942842‑56‑0 can achieve equivalent target engagement at significantly lower concentrations, reducing the risk of off‑target effects in cellular models of glucocorticoid metabolism.
- [1] BindingDB, BDBM50435691, IC₅₀ = 3,100 nM (human 11β‑HSD1) (accessed 2026-04-30). View Source
- [2] BindingDB, BDBM35488, IC₅₀ = 4.46 × 10⁴ nM (accessed 2026-04-30). View Source
